molecular formula C27H38F2N2O B1242785 N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea

Cat. No.: B1242785
M. Wt: 444.6 g/mol
InChI Key: XWWXRQIQZOTQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C27H38F2N2O

Molecular Weight

444.6 g/mol

IUPAC Name

1-[2-[2-[4-(2,2-dimethylpropyl)phenyl]ethyl]-4,6-difluorophenyl]-3-heptylurea

InChI

InChI=1S/C27H38F2N2O/c1-5-6-7-8-9-16-30-26(32)31-25-22(17-23(28)18-24(25)29)15-14-20-10-12-21(13-11-20)19-27(2,3)4/h10-13,17-18H,5-9,14-16,19H2,1-4H3,(H2,30,31,32)

InChI Key

XWWXRQIQZOTQGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)NC1=C(C=C(C=C1F)F)CCC2=CC=C(C=C2)CC(C)(C)C

Synonyms

447C88
N-heptyl-N'-(2,4-difluoro-6-(2-(4-(2,2-dimethylpropyl)phenyl)ethyl)phenyl)urea

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 447C88 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of 447C88 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

447C88 exerts its effects by inhibiting the enzyme AcylCoA:Cholesterol acyltransferase (ACAT). This enzyme is responsible for the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting ACAT, 447C88 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells and lower plasma cholesterol levels . The molecular targets of 447C88 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing the esterification reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.